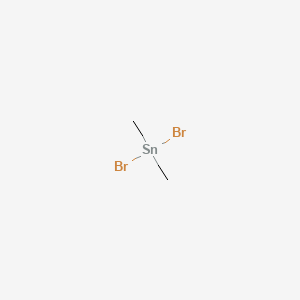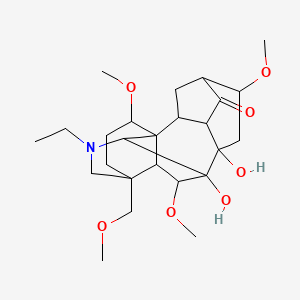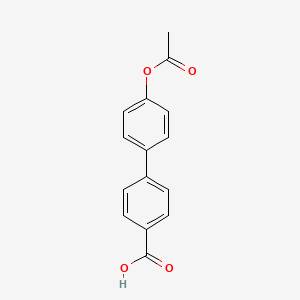
4'-乙酰氧基联苯-4-羧酸
描述
4’-Acetoxy-biphenyl-4-carboxylic acid is a chemical compound with the molecular formula C15H12O4 . It has an average mass of 256.253 Da and a monoisotopic mass of 256.073547 Da .
Synthesis Analysis
The synthesis of 4’-Acetoxy-biphenyl-4-carboxylic acid has been reported in the literature. For instance, it has been used as a co-monomer in the synthesis of novel copolyesters based on polyethylene terephthalate (PET) and 4′-hydroxy-biphenyl-4-carboxylic acid (HBCA) . The synthesis was achieved by melt polycondensation of bis(2-hydroxyethyl) terephthalate and 4′-acetoxybiphenyl-4-carboxylic acid (ABCA) as co-monomers with Sb2O3 as a catalyst .Molecular Structure Analysis
The molecular structure of 4’-Acetoxy-biphenyl-4-carboxylic acid is represented by the formula C15H12O4 .Chemical Reactions Analysis
In the context of copolyester synthesis, 4’-Acetoxy-biphenyl-4-carboxylic acid undergoes melt polycondensation with bis(2-hydroxyethyl) terephthalate . The resulting copolyesters comprise 60–80 mol% of HBCA units .Physical and Chemical Properties Analysis
The copolyesters comprising 60–80 mol% of HBCA units, synthesized using 4’-Acetoxy-biphenyl-4-carboxylic acid, possess increased heat resistance and form nematic melts at 270 °C and higher . The liquid crystal (LC) phase formation is accompanied by transition to non-Newtonian characteristics of the melt flow .科学研究应用
复杂有机分子的合成
4'-乙酰氧基联苯-4-羧酸: 是一种有机合成中的通用中间体。 其乙酰氧基可以作为酚类官能团的保护基,而羧酸部分可用于引入其他官能团或在复杂有机分子的合成中形成酰胺键 .
材料科学与高分子化学
该化合物可用于开发新型聚合物材料。 联苯结构赋予刚性和热稳定性,使其成为高性能塑料和树脂的宝贵单体 .
药物研究
在药物研究中,4'-乙酰氧基联苯-4-羧酸可以作为合成生物活性化合物的先导化合物。 其结构特征在具有抗炎和镇痛特性的分子中很常见 .
染料和颜料工业
4'-乙酰氧基联苯-4-羧酸的联苯核心通常存在于染料和颜料中。 该化合物的化学修饰可以导致开发具有特定性质的新型着色剂,用于工业应用 .
分析化学
作为标准品或参考化合物,4'-乙酰氧基联苯-4-羧酸可用于分析化学中校准仪器或开发新的分析方法,特别是在高效液相色谱 (HPLC) 中 .
环境科学
可以研究该化合物的潜在降解产物及其对环境的影响,以了解联苯基化学品在环境中的归宿。 此类研究对于评估工业化学品带来的生态风险至关重要 .
作用机制
Target of Action
The primary target of 4’-Acetoxy-biphenyl-4-carboxylic acid is the formation of thermotropic copolyesters, specifically those based on polyethylene terephthalate (PET) and 4’-hydroxy-biphenyl-4-carboxylic acid (HBCA) . The compound acts as a co-monomer in the synthesis of these copolyesters .
Mode of Action
4’-Acetoxy-biphenyl-4-carboxylic acid interacts with its targets through a process known as melt polycondensation . This process involves the reaction of bis (2-hydroxyethyl) terephthalate and 4’-acetoxybiphenyl-4-carboxylic acid as co-monomers with Sb2O3 as a catalyst .
Biochemical Pathways
The biochemical pathways affected by 4’-Acetoxy-biphenyl-4-carboxylic acid are primarily related to the synthesis of thermotropic copolyesters . The compound contributes to the formation of copolymers containing 20–80 mol% of HBCA units .
Pharmacokinetics
It’s important to note that the compound is used in the synthesis of polymers, and its bioavailability would likely depend on the specific conditions of the synthesis process .
Result of Action
The action of 4’-Acetoxy-biphenyl-4-carboxylic acid results in the formation of novel copolyesters that possess increased heat resistance and form nematic melts at 270 °C and higher . The liquid crystal (LC) phase formation is accompanied by transition to non-Newtonian characteristics of the melt flow, as well as an equalization of storage and loss moduli values .
Action Environment
The action, efficacy, and stability of 4’-Acetoxy-biphenyl-4-carboxylic acid are influenced by various environmental factors. For instance, the temperature and pressure conditions during the melt polycondensation process can affect the formation of the copolyesters . Additionally, the presence of a catalyst (Sb2O3) is necessary for the reaction to occur .
属性
IUPAC Name |
4-(4-acetyloxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-10(16)19-14-8-6-12(7-9-14)11-2-4-13(5-3-11)15(17)18/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTQUKBUJJKNFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346400 | |
| Record name | 4'-Acetoxy-biphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75175-09-6 | |
| Record name | 4'-Acetoxy-biphenyl-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
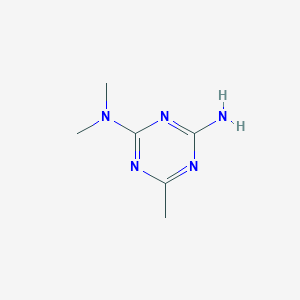
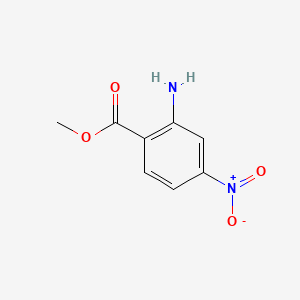
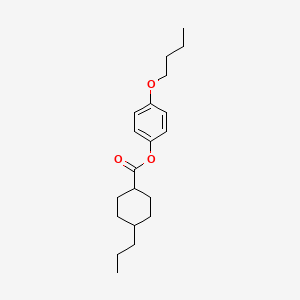

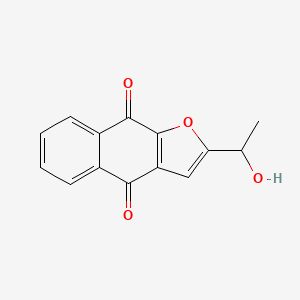
![methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate](/img/structure/B1594902.png)

![Disodium 8-[[3,3'-dimethoxy-4'-[[4-[[(p-tolyl)sulphonyl]oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-7-hydroxynaphthalene-1,3-disulphonate](/img/structure/B1594907.png)
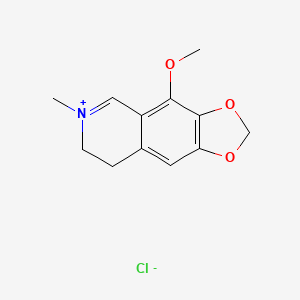
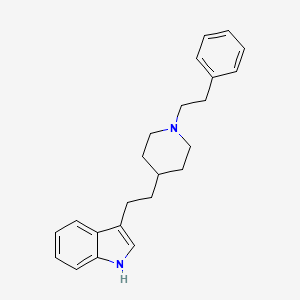

![Methyl 2-[(2-methylpentylidene)amino]benzoate](/img/structure/B1594911.png)
